

Physicochemical properties of 2-Chloro-5-(methoxymethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-(methoxymethyl)pyridine

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-(methoxymethyl)pyridine**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Chloro-5-(methoxymethyl)pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a key intermediate, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices for its characterization and presenting self-validating analytical protocols. We will delve into its structural and electronic properties, spectroscopic signature, and the analytical workflows required for its quality assessment. All quantitative data is summarized for clarity, and detailed, field-proven methodologies are provided, grounded in authoritative references.

Compound Identification and Structure

2-Chloro-5-(methoxymethyl)pyridine is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals, and its functionalization dictates biological activity and metabolic fate. The presence of a chloro group at the 2-position and a methoxymethyl group at the 5-position creates a unique electronic and steric profile, making it a versatile precursor for further chemical modification.

Key Identifiers:

- IUPAC Name: **2-chloro-5-(methoxymethyl)pyridine**[\[1\]](#)
- CAS Number: 1016534-59-0[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₈ClNO[\[1\]](#)[\[3\]](#)
- SMILES: COCC1=CN=C(C=C1)Cl[\[1\]](#)
- InChIKey: VVRPVKDXGLLBDP-UHFFFAOYSA-N[\[1\]](#)

Chemical Structure:

Caption: 2D Structure of **2-Chloro-5-(methoxymethyl)pyridine**.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical as they influence solubility, absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the known and predicted properties for **2-Chloro-5-(methoxymethyl)pyridine**.

Property	Value	Source
Molecular Weight	157.6 g/mol	[3]
Monoisotopic Mass	157.02943 Da	[1]
Physical Form	Not specified (likely liquid or low-melting solid)	Inferred
Melting Point	Data not publicly available	
Boiling Point	Data not publicly available	
Solubility	Insoluble in water	[4] (for the related 2-chloro-5-(chloromethyl)pyridine)
XlogP (Predicted)	1.5	[1]

Note: Experimental data for properties such as melting and boiling points are not readily available in the cited literature. The predicted partition coefficient (XlogP) suggests moderate lipophilicity.

Spectroscopic Profile

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment. The expected spectral data for **2-Chloro-5-(methoxymethyl)pyridine** are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methoxymethyl group.
 - Pyridine Ring Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3, 4, and 6 will exhibit characteristic splitting patterns (doublets and doublets of doublets) due to coupling.
 - Methylene Protons ($-\text{CH}_2-$) (2H): A singlet around δ 4.4-4.6 ppm. This is based on data for the similar compound 2-methoxy-5-methoxymethyl-pyridine, which shows methylene protons at 4.4 ppm[5].
 - Methyl Protons ($-\text{OCH}_3$) (3H): A sharp singlet around δ 3.3-3.5 ppm.
- ^{13}C NMR: The carbon NMR will display seven unique carbon signals.
 - Pyridine Ring Carbons (5C): Five signals in the downfield region (δ 120-160 ppm), with the carbon bearing the chlorine atom (C2) being the most deshielded.
 - Methylene Carbon ($-\text{CH}_2-$) (1C): A signal in the aliphatic region, typically around δ 70-75 ppm.
 - Methyl Carbon ($-\text{OCH}_3$) (1C): A signal further upfield, around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

- C-H stretching (aromatic): $\sim 3050\text{-}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$
- C=N and C=C stretching (pyridine ring): $\sim 1450\text{-}1600\text{ cm}^{-1}$
- C-O-C stretching (ether): A strong band around $1050\text{-}1150\text{ cm}^{-1}$
- C-Cl stretching: $\sim 650\text{-}800\text{ cm}^{-1}$

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A peak corresponding to the molecular weight (157.6 g/mol) will be observed. Due to the presence of chlorine, a characteristic isotopic pattern ($M+2$ peak) at an abundance of approximately one-third of the molecular ion peak is expected.
- Key Fragments: Common fragmentation pathways would include the loss of the methoxy group ($-\text{OCH}_3$), the methoxymethyl group ($-\text{CH}_2\text{OCH}_3$), and the chlorine atom ($-\text{Cl}$). Predicted collision cross-section data for various adducts are available, which can aid in identification in advanced MS techniques[1].

Synthesis and Reactivity Insights

2-Chloro-5-(methoxymethyl)pyridine is a valuable synthetic intermediate. Its reactivity is governed by its functional groups:

- Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles. This reaction is a cornerstone for building more complex molecular architectures.
- Modification of the Methoxymethyl Group: While the ether linkage is generally stable, it can be cleaved under harsh acidic conditions. The methylene position is not readily functionalized directly.
- Synthesis: The compound's synthesis is not widely detailed, but analogous compounds like 2-chloro-5-chloromethyl-pyridine are prepared from 2-alkoxy-5-alkoxymethyl-pyridine

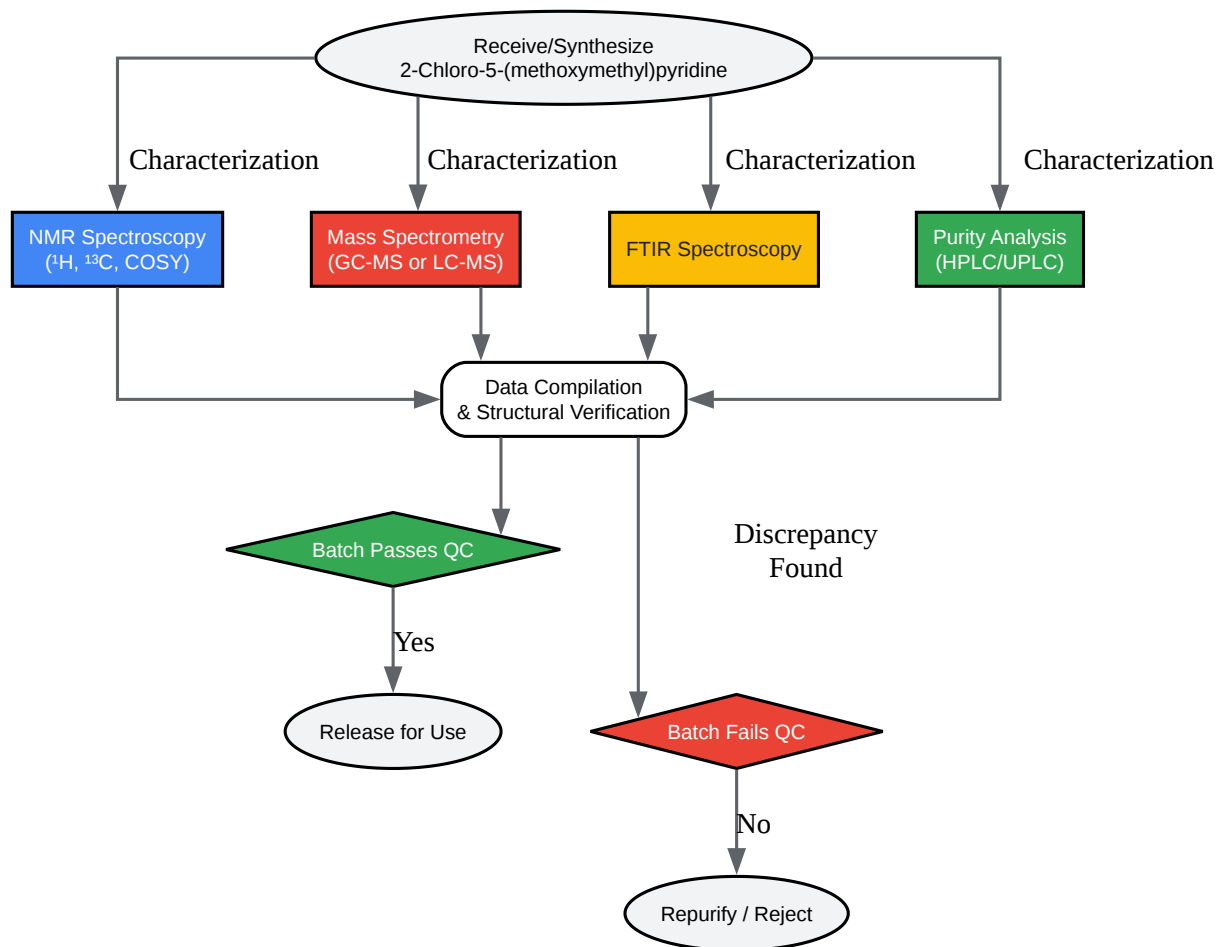
derivatives by reaction with a chlorinating agent such as phosphorus oxychloride and phosphorus(V) chloride[5][6]. This indicates that the methoxymethyl group can withstand certain chlorination conditions. This precursor is an important intermediate in the synthesis of insecticides like imidacloprid[7][8][9].

Experimental Characterization Protocols

To ensure the identity and purity of **2-Chloro-5-(methoxymethyl)pyridine**, a series of validated analytical protocols must be employed.

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of the title compound.



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Caption: Workflow for the comprehensive characterization of the title compound.

Protocol 1: NMR Spectroscopic Analysis

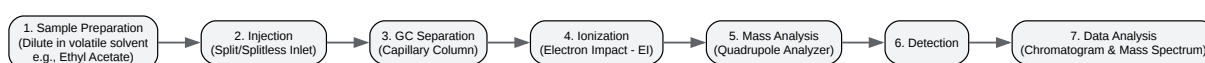
Objective: To confirm the chemical structure and assess purity.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **2-Chloro-5-(methoxymethyl)pyridine** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds and provides a strong lock signal for the spectrometer.
- **Instrument Setup:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution). Tune and shim the instrument to ensure magnetic field homogeneity.
- **¹H NMR Acquisition:** Acquire a proton spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.
- **¹³C NMR Acquisition:** Acquire a carbon spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- **Data Processing:** Apply Fourier transformation to the raw data (FID). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine proton ratios.
- **Analysis:** Compare the observed chemical shifts, splitting patterns, and integration values with the expected structure.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine purity and confirm molecular weight. This technique is ideal for volatile and thermally stable compounds.



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Caption: Step-by-step workflow for GC-MS analysis.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
- GC Method:
 - Injector: Set to a temperature that ensures rapid volatilization without decomposition (e.g., 250 °C).
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C). This separates components based on their boiling points.
- MS Method:
 - Ion Source: Use standard Electron Impact (EI) ionization at 70 eV.
 - Mass Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-400).
- Analysis:
 - Chromatogram: The resulting chromatogram will show peaks over time. A single, sharp peak indicates high purity. The area of the peak corresponds to the relative abundance.
 - Mass Spectrum: The mass spectrum of the main peak should show the molecular ion and a fragmentation pattern consistent with the structure of **2-Chloro-5-(methoxymethyl)pyridine**.

Conclusion

2-Chloro-5-(methoxymethyl)pyridine is a pyridine derivative with tailored functionalities for applications in chemical synthesis. Its physicochemical properties, particularly its electronic profile and reactivity at the 2-position, make it a valuable building block. The analytical protocols detailed in this guide provide a robust framework for its unambiguous identification and quality control, ensuring the reliability and reproducibility of downstream applications in

research and development. Adherence to these self-validating workflows is critical for maintaining scientific integrity in any research endeavor utilizing this compound.

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- To cite this document: BenchChem. [Physicochemical properties of 2-Chloro-5-(methoxymethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1602754#physicochemical-properties-of-2-chloro-5-methoxymethyl-pyridine]

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